molecular formula C9H9BrO3 B567764 4-Bromo-2,6-dimethoxybenzaldehyde CAS No. 1354050-38-6

4-Bromo-2,6-dimethoxybenzaldehyde

Cat. No.: B567764
CAS No.: 1354050-38-6
M. Wt: 245.072
InChI Key: HNUALSDMDHKUEH-UHFFFAOYSA-N
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Description

4-Bromo-2,6-dimethoxybenzaldehyde is an organic compound with the molecular formula C9H9BrO3. It is a derivative of benzaldehyde, featuring bromine and methoxy groups at specific positions on the benzene ring. This compound is primarily used as an intermediate in organic synthesis and pharmaceutical research .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2,6-dimethoxybenzaldehyde typically involves the bromination of 2,6-dimethoxybenzaldehyde. This process can be carried out using bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or chloroform. The reaction is usually conducted at room temperature or slightly elevated temperatures to ensure complete bromination .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and controlled reaction environments can further enhance the efficiency of the process .

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2,6-dimethoxybenzaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

4-Bromo-2,6-dimethoxybenzaldehyde is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 4-Bromo-2,6-dimethoxybenzaldehyde involves its interaction with specific molecular targets, such as enzymes or receptors. The bromine and methoxy groups play a crucial role in its binding affinity and reactivity. These interactions can modulate biological pathways, leading to various physiological effects .

Properties

IUPAC Name

4-bromo-2,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9BrO3/c1-12-8-3-6(10)4-9(13-2)7(8)5-11/h3-5H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HNUALSDMDHKUEH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9BrO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50742726
Record name 4-Bromo-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

245.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1354050-38-6
Record name 4-Bromo-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50742726
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4-bromo-2,6-dimethoxybenzaldehyde
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